N,N'-Methylenebis(4-ethoxyaniline)
Description
N,N'-Methylenebis(4-ethoxyaniline) is a bis-aniline derivative featuring a methylene bridge (-CH₂-) linking two 4-ethoxyaniline groups. These compounds are typically used as intermediates in polymer synthesis, epoxy curing agents, or crosslinkers due to their aromatic amine groups and thermal stability. The ethoxy (-OCH₂CH₃) substituents likely enhance solubility and influence reactivity compared to non-alkoxylated analogs .
Properties
CAS No. |
17616-01-2 |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N,N'-bis(4-ethoxyphenyl)methanediamine |
InChI |
InChI=1S/C17H22N2O2/c1-3-20-16-9-5-14(6-10-16)18-13-19-15-7-11-17(12-8-15)21-4-2/h5-12,18-19H,3-4,13H2,1-2H3 |
InChI Key |
PBDVFKKNTLEGFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCNC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Methylenebis(4-ethoxyaniline) can be synthesized through the reaction of 4-ethoxyaniline with formaldehyde under acidic conditions. The reaction typically involves the formation of a methylene bridge between the two aniline units. The reaction conditions include:
Reagents: 4-ethoxyaniline, formaldehyde
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Water or an organic solvent
Temperature: Room temperature to moderate heating
Industrial Production Methods
In industrial settings, the production of N,N’-Methylenebis(4-ethoxyaniline) follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To control the reaction conditions and optimize yield
Purification steps: Including crystallization and recrystallization to obtain high-purity product
Quality control: Analytical techniques such as HPLC and NMR to ensure product consistency
Chemical Reactions Analysis
Types of Reactions
N,N’-Methylenebis(4-ethoxyaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Corresponding amines
Substitution: Halogenated aniline derivatives
Scientific Research Applications
N,N’-Methylenebis(4-ethoxyaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N,N’-Methylenebis(4-ethoxyaniline) involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. It can also undergo redox reactions, participating in electron transfer processes. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties and applications of N,N'-Methylenebis(4-ethoxyaniline) analogs, based on structural and functional similarities:
Structural and Functional Differences
- Substituent Groups: Ethoxy vs. Dimethylamino: The ethoxy groups in N,N'-Methylenebis(4-ethoxyaniline) improve solubility in polar solvents compared to the dimethylamino groups in 4,4'-Methylenebis(N,N-dimethylaniline) (Michler’s Base). However, the latter’s electron-donating dimethylamino groups enhance its utility in dye synthesis . Glycidyl vs. Ethoxy: The diglycidyl derivative (CAS 28768-32-3) forms highly crosslinked epoxy networks, enabling applications in aerospace composites, whereas the ethoxy variant may prioritize flexibility and processability .
Thermal Behavior :
- Epoxy derivatives (e.g., 4,4'-Methylenebis(N,N-diglycidylaniline)) exhibit superior thermal resistance (>300°C) due to rigid aromatic backbones and crosslinking capacity . In contrast, acrylamide-based crosslinkers (e.g., N,N'-Methylenebis(acrylamide)) degrade at lower temperatures (~200°C) .
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